C4 vs. C2 Positional Reactivity in Cross-Coupling
In polyhalogenated pyrimidine systems, the halogen at C4 is displaced preferentially over C2 in Pd‑catalyzed Suzuki coupling. Schomaker and Delia (2001) established that the reactivity order is C4 > C6 > C2, meaning a halogen at position 4 is the most reactive site for oxidative addition [1]. This positional advantage is independently corroborated for Sonogashira alkynylation, where the C4 halogen is reported to be more reactive than C2, which in turn is more reactive than C5 [2]. Consequently, 4‑iodo‑2‑methylpyrimidine (iodine at C4) provides a kinetically privileged entry point for C–C bond formation compared to regioisomers such as 2‑iodo‑4‑methylpyrimidine (iodine at C2) or 5‑iodo‑2‑methylpyrimidine (iodine at C5).
| Evidence Dimension | Relative reactivity order for Pd-catalyzed oxidative addition / cross-coupling at pyrimidine ring positions |
|---|---|
| Target Compound Data | Iodine substituent located at C4 (most reactive position) |
| Comparator Or Baseline | 2‑Iodo‑4‑methylpyrimidine (iodine at C2, intermediate reactivity); 5‑iodo‑2‑methylpyrimidine (iodine at C5, least reactive) |
| Quantified Difference | Reactivity rank order: C4 > C6 > C2 >> C5. No absolute rate constants reported for these specific substrates; the ordering is established through competitive displacement experiments in polyhalogenated pyrimidines [1]. |
| Conditions | Suzuki–Miyaura coupling with arylboronic acids, Pd(PPh₃)₄ catalyst, toluene/Na₂CO₃, and Sonogashira coupling with terminal alkynes, Pd/Cu co‑catalysis [1][2]. |
Why This Matters
For procurement decisions targeting rapid, high‑yield C4‑selective functionalization, 4‑iodo‑2‑methylpyrimidine offers a built‑in reactivity advantage that its C2‑ and C5‑iodo regioisomers cannot match.
- [1] Schomaker, J. M.; Delia, T. J. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. J. Org. Chem. 2001, 66, 7125–7128. DOI: 10.1021/jo010573+. View Source
- [2] ScienceDirect Topics. Sonogashira Cross-Coupling – Reactivity of Pyrimidine Derivatives. Available at: https://www.sciencedirect.com/topics/chemistry/sonogashira-cross-coupling (Accessed April 2026). View Source
